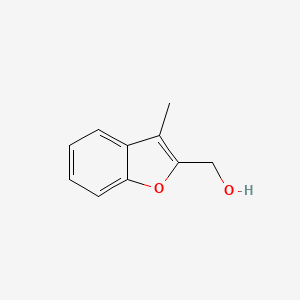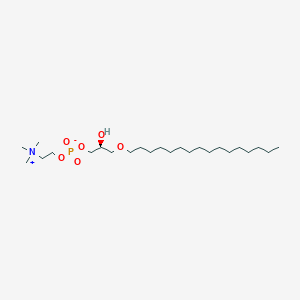![molecular formula C6H6N4 B1640618 1H-Pyrazolo[3,4-C]pyridin-7-amine CAS No. 518038-78-3](/img/structure/B1640618.png)
1H-Pyrazolo[3,4-C]pyridin-7-amine
概要
説明
1H-Pyrazolo[3,4-C]pyridin-7-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 135.1267 .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-amine involves rational design and in vitro functional characterization . The synthetic strategies and approaches to 1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-7-amine is available as a 2D Mol file or as a computed 3D SD file . The compound bears a 1H-pyrazolo[3,4-C]pyridin-7(6H)-one skeleton, modified to enable efficient binding and stimulation .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-7-amine are associated with its synthesis. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-C]pyridin-7-amine include its molecular weight of 135.1267 .科学的研究の応用
Antiproliferative Activity
The compound has been studied for its antiproliferative effects against various cancer cell lines. Research suggests that derivatives of 1H-Pyrazolo[3,4-C]pyridin-7-amine may inhibit cell growth and could be potential candidates for cancer therapy .
Tropomyosin Receptor Kinase Inhibition
Derivatives of this compound have been synthesized for the purpose of inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation. Continuous activation and overexpression of TRKs can lead to cancer, making these derivatives valuable for cancer treatment .
Catalytic Activity in Synthesis
The compound has been used as a catalyst in the synthesis of other complex molecules. For example, it has been involved in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Scaffold Hopping and Drug Design
In drug design, scaffold hopping involves creating new molecular structures by replacing one part of a molecule with another while retaining its pharmacological properties. 1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives have been used in this context to design new drugs .
Synthetic Strategies
The compound is involved in various synthetic strategies for assembling pyrazolopyridine systems. These methods are crucial for creating a wide range of derivatives with potential biological activities .
Heterocyclic Compound Research
As a heterocyclic compound, 1H-Pyrazolo[3,4-C]pyridin-7-amine is part of a larger group of compounds that are significant in research due to their diverse biological activities and potential applications in medicinal chemistry .
作用機序
Target of Action
1H-Pyrazolo[3,4-C]pyridin-7-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . .
Mode of Action
It’s known that the compound can present two isomeric structures: 1h- and 2h-isomers . The diversity of substituents present at positions N1, C3, C4, C5, and C6 may influence its interaction with its targets .
Result of Action
Some related compounds have shown significant inhibitory activity against various tumor cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFRUQZYZBPQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-C]pyridin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)

![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea](/img/structure/B1640544.png)







![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B1640588.png)
![1H-Benzotriazole,1-[(3S,5R,7aR)-hexahydro-3-phenylpyrrolo[2,1-b]oxazol-5-yl]-](/img/structure/B1640591.png)